Pyrimidine nucleosiden

Pyrimidine nucleosides are a class of organic compounds that play crucial roles in biological processes, particularly in the replication and transcription of genetic material. These molecules consist of pyrimidine rings (cytosine or thymine) attached to a five-carbon sugar (ribofuranose or deoxyribofuranose), forming ribosyl- or deoxyribosyl-pyrimidine nucleosides, respectively. They serve as key components in the formation of RNA and DNA, ensuring accurate genetic information transfer.

In pharmaceutical applications, pyrimidine nucleosides are utilized in antiviral and anticancer therapies due to their ability to interfere with viral replication and tumor cell growth. For instance, acyclovir, a well-known anti-herpesvirus drug, is structurally related to cytidine and thymidine. Additionally, fluorouracil (5-FU), an antitumor drug, mimics uracil in DNA synthesis, leading to abnormal DNA replication and cell death.

These compounds are also extensively studied for their potential in gene therapy, as they can be used to deliver therapeutic genes into cells. Their diverse applications highlight the importance of pyrimidine nucleosides in both fundamental biological research and clinical medicine.

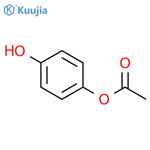

| Structuur | Chemische naam | CAS | MF |

|---|---|---|---|

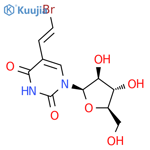

|

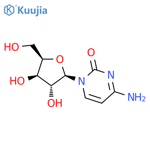

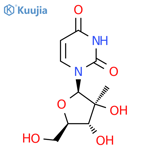

4-amino-1-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl-1,2-dihydropyrimidin-2-one | 688007-26-3 | C9H13N3O5 |

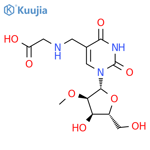

|

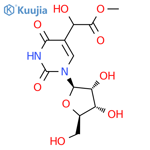

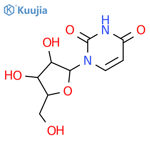

5-(Carboxyhydroxymethyl)uridine Methyl Ester | 945684-13-9 | C12H16N2O9 |

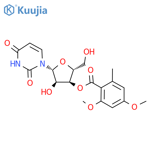

|

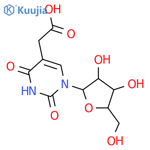

5-Hydroxyuridine | 957-77-7 | C9H12N2O7 |

|

5-Uridineacetic Acid | 20964-06-1 | C11H14N2O8 |

|

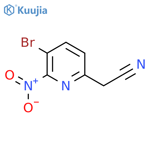

Sorivudine | 77181-69-2 | C11H13BrN2O6 |

|

5-Carboxymethylaminomethyl-2'-O-methyluridine | 110419-13-1 | C13H19N3O8 |

|

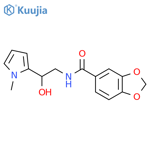

Kipukasin D | 948574-00-3 | C19H22N2O9 |

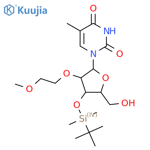

|

3'-O-(t-Butyldimethylsilyl)-2'-O-(2-methoxyethyl)-5-methyluridine | 1221967-92-5 | C19H34N2O7Si |

|

1-β-D-Arabinofuranosyluracil-2-C-methyl | 114262-49-6 | C10H14N2O6 |

|

1-beta-D-Arabinofuranosyluracil | 3083-77-0 | C9H12N2O6 |

Gerelateerde literatuur

-

Kazuto Mori,Tetsuya Kodama,Takeshi Baba,Satoshi Obika Org. Biomol. Chem., 2011,9, 5272-5279

-

3. Carbocycles via enantioselective inter- and intramolecular iridium-catalysed allylic alkylations†Stephane Streiff,Carolin Welter,Mathias Schelwies,Gunter Lipowsky,Nicole Miller,Günter Helmchen Chem. Commun., 2005, 2957-2959

-

George K. Larsen,Yiping Zhao Nanoscale, 2013,5, 10853-10857

-

5. Carambola-shaped LiFePO4/C nanocomposites: directing synthesis and enhanced Li storage properties†Xueliang Li,Hongchang Jin,Shuai Liu,Sen Xin,Yu Meng,Jiejie Chen J. Mater. Chem. A, 2015,3, 116-120

Aanbevolen leveranciers

-

Handan Zechi Trading Co., LtdFactory Trade Brand reagentsBedrijfsaard: Private enterprises

-

HUNAN CHEMFISH PHARMACEUTICAL CO.,LTDFactory Trade Brand reagentsBedrijfsaard: Private enterprises

-

Baoji Haoxiang Bio-technology Co.LtdFactory Trade Brand reagentsBedrijfsaard: Private enterprises

-

Zhejiang Brunova Technology Co., Ltd.Factory Trade Brand reagentsBedrijfsaard: Private enterprises

-

Nanjing Jubai BiopharmFactory Trade Brand reagentsBedrijfsaard: Private enterprises

Aanbevolen producten

-

-

-

-

4-Acetoxyphenol Cas No: 3233-32-7

4-Acetoxyphenol Cas No: 3233-32-7 -